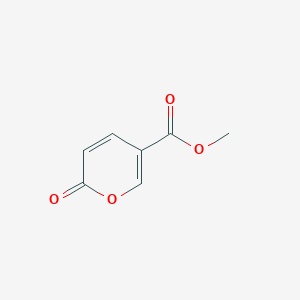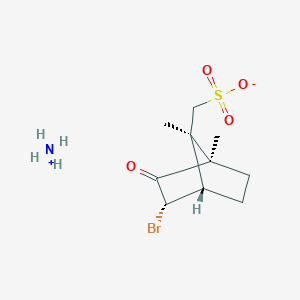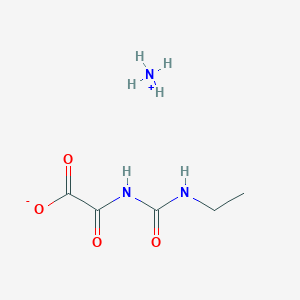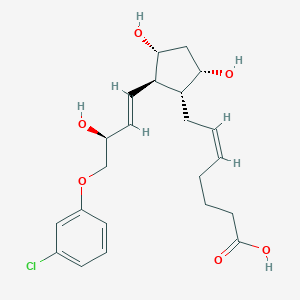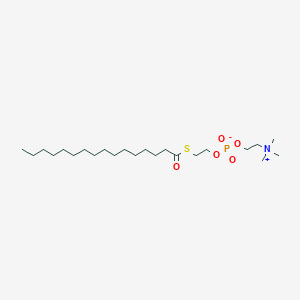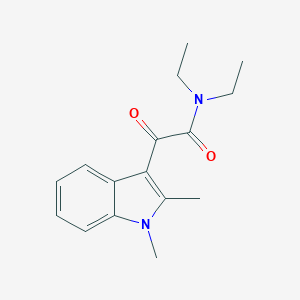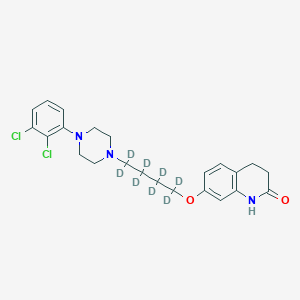
阿里哌唑-d8 (丁基-d8)
描述
Aripiprazole-d8 (butyl-d8) is a deuterated form of aripiprazole, a well-known atypical antipsychotic. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
科学研究应用
Aripiprazole-d8 (butyl-d8) is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of aripiprazole in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of aripiprazole.
Clinical Research: Used in bioequivalence studies to compare the pharmacokinetics of different formulations of aripiprazole.
Analytical Chemistry: Serves as an internal standard in mass spectrometry and other analytical techniques
作用机制
Target of Action
Aripiprazole-d8 (butyl-d8) is a deuterated version of Aripiprazole . The primary targets of Aripiprazole are dopaminergic and 5-HT1A receptors . It also antagonizes alpha-adrenergic and 5-HT2A receptors . These receptors play a crucial role in mood regulation, cognition, and psychosis .
Mode of Action
Aripiprazole exhibits a unique mode of action. It acts as a partial agonist on D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors . This means it can both stimulate and inhibit dopamine depending on the endogenous dopamine levels and signaling status . This combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors, contributes to its efficacy .
Biochemical Pathways
It is known that its action on d2 and 5-ht1a receptors influences multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . This can lead to changes in gene expression, modulation of scaffolding proteins, and activation of transcription factors .
Pharmacokinetics
The parent compound, aripiprazole, is known to be well-absorbed and extensively distributed in the body . It is metabolized primarily by the liver and excreted in both urine and feces . The deuterated version is expected to have similar ADME properties, but specific studies would be needed to confirm this.
生化分析
Biochemical Properties
Aripiprazole-d8 (butyl-d8) interacts with several biomolecules, primarily dopamine D2 receptors . It acts as a partial agonist at these receptors, providing a balance between antagonistic and agonistic activity . This unique property allows Aripiprazole-d8 (butyl-d8) to modulate dopamine neurotransmission, providing adaptive pharmacological activity .
Cellular Effects
Aripiprazole-d8 (butyl-d8) has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been hypothesized to affect cell-protective mechanisms and neurite growth .
Molecular Mechanism
The molecular mechanism of action of Aripiprazole-d8 (butyl-d8) is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, particularly dopamine D2 receptors . It can act as a full antagonist, a moderate antagonist, or a partial agonist at these receptors, depending on endogenous dopamine levels and signaling status .
Temporal Effects in Laboratory Settings
The effects of Aripiprazole-d8 (butyl-d8) change over time in laboratory settings . Studies have shown that it does not normalize abnormalities in auditory steady-state response or spontaneous gamma oscillations in a schizophrenia rat model induced by the NMDAr antagonist MK-801, even after repeated treatment .
Dosage Effects in Animal Models
The effects of Aripiprazole-d8 (butyl-d8) vary with different dosages in animal models . For instance, a common dose of 3 mg/kg of this atypical antipsychotic had no effect on the abnormalities seen in the auditory steady-state response after acute NMDAr antagonism .
Metabolic Pathways
Aripiprazole-d8 (butyl-d8) is involved in several metabolic pathways, primarily those related to dopamine neurotransmission . It interacts with enzymes and cofactors within these pathways, influencing metabolic flux and metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Aripiprazole-d8 (butyl-d8) involves a multi-step synthetic route. One common method starts with the deuterated precursor, Isosorbide-5-Nitrae dichloroetane-d8. This precursor undergoes a series of reactions, including nucleophilic substitution and cyclization, to yield the final deuterated product . The reaction conditions typically involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of Aripiprazole-d8 (butyl-d8) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling throughout the synthesis .
化学反应分析
Types of Reactions
Aripiprazole-d8 (butyl-d8) can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
相似化合物的比较
Similar Compounds
Brexpiprazole: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profile.
Cariprazine: Shares some pharmacological properties with aripiprazole but has a distinct receptor affinity.
Uniqueness
Aripiprazole-d8 (butyl-d8) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is critical .
属性
IUPAC Name |
7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUORZQYGODEFX-BQLKVSHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648852 | |
| Record name | 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089115-04-7 | |
| Record name | 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)

